molecular formula C15H14ClN5O2 B2987427 2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide CAS No. 941884-36-2

2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide

Cat. No.: B2987427
CAS No.: 941884-36-2
M. Wt: 331.76
InChI Key: YWFSXDIQBNXKLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to the class of pyrazolo[3,4-d]pyridazines, which are heterocyclic compounds containing a pyrazole ring fused to a pyridazine ring . These compounds are known for their diverse biological activities and are often used in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyridazines involves several steps, including the formation of the pyrazole ring, the introduction of the pyridazine ring, and the addition of various substituents . The exact synthesis route for this specific compound is not available in the literature I have access to.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . Without specific data, it’s difficult to provide a detailed analysis of the properties of this compound.

Scientific Research Applications

Synthesis and Molecular Docking Studies

  • Synthesis of Heterocyclic Compounds

    Research on the synthesis of novel biologically potent heterocyclic compounds, such as 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and [5-aryl-3-(2-{(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl)]-(pyridin-4-yl)methanone, has shown significant anticancer and antimicrobial potential. These compounds were synthesized incorporating biologically active heterocyclic entities and evaluated for their activity against cancer cell lines and pathogenic strains, highlighting the potential of such compounds in therapeutic applications (Katariya, Vennapu, & Shah, 2021).

  • Molecular Docking for Antimicrobial Agents

    Novel pyridine and fused pyridine derivatives have been synthesized and subjected to in silico molecular docking screenings towards specific proteins, revealing moderate to good binding energies. These compounds exhibited antimicrobial and antioxidant activity, underscoring the importance of molecular docking in the development of new drugs with potential utility in overcoming microbe resistance (Flefel et al., 2018).

Antimicrobial and Antitumor Evaluations

  • Antibacterial Evaluation of Heterocyclic Compounds

    Research aiming at the synthesis of new heterocyclic compounds containing a sulfonamido moiety has demonstrated their suitability as antibacterial agents. These compounds were tested against various bacterial strains, with several showing high activities, indicating their potential in addressing antibiotic resistance (Azab, Youssef, & El‐Bordany, 2013).

  • Antitumor Evaluation of Thiadiazoles

    A study focused on the synthesis of N-substituted-2-amino-1,3,4-thiadiazoles and their evaluation as antitumor and antioxidant agents. Some compounds showed promising activities, highlighting the therapeutic potential of thiadiazole derivatives in cancer treatment (Hamama et al., 2013).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity . Without specific data, it’s difficult to provide a detailed analysis of the safety and hazards of this compound.

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in medicinal chemistry could be explored .

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. Similar compounds have been found to inhibit receptor-interacting serine/threonine-protein kinase 1 (ripk1), an important regulatory factor in the necroptosis signaling pathway . RIPK1 is considered an attractive therapeutic target for treating multiple inflammatory diseases .

Mode of Action

Similar compounds have shown favorable ripk1 kinase inhibition activity . They have high RIPK1 binding affinity compared with other regulatory kinases of necroptosis . These compounds efficiently block TNFα-induced necroptosis in both human and murine cells , and inhibit TSZ-induced phosphorylation of the RIPK1/RIPK3/MLKL pathway .

Biochemical Pathways

The compound likely affects the necroptosis signaling pathway, given the observed inhibition of RIPK1 . Necroptosis is a form of programmed cell death that occurs when apoptosis is inhibited. The inhibition of RIPK1 can prevent the initiation of this pathway, potentially preventing cell death and inflammation .

Pharmacokinetics

Similar compounds have shown acceptable pharmacokinetic characteristics . For example, one such compound had a clearance rate of 18.40 mL/min/g and a half-life of 75.33 minutes . It also displayed an oral bioavailability of 59.55% .

Result of Action

The result of the compound’s action would likely be the inhibition of necroptosis, leading to a reduction in cell death and inflammation . This could potentially be beneficial in the treatment of diseases characterized by excessive inflammation and cell death.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O2/c1-9-12-7-18-21(11-5-3-4-10(16)6-11)14(12)15(23)20(19-9)8-13(22)17-2/h3-7H,8H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFSXDIQBNXKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.